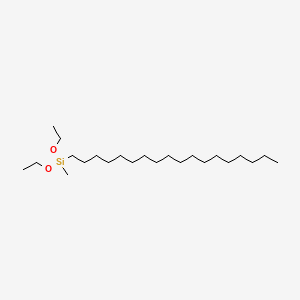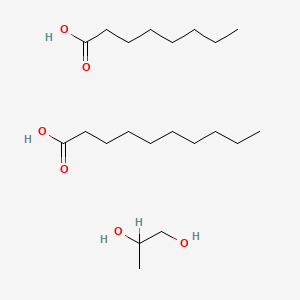
2,3-Difluoromandelic acid
Übersicht
Beschreibung
2,3-Difluoromandelic acid is a chemical compound with the molecular formula C8H6F2O3 . It has an average mass of 188.128 Da and a monoisotopic mass of 188.028503 Da . It is also known as 2’,3’-Difluoro-2-hydroxyphenylacetic acid and 2,3-Difluoro-α-hydroxyphenylacetic acid .
Molecular Structure Analysis
The molecular structure of 2,3-Difluoromandelic acid consists of a benzene ring with two fluorine atoms attached at the 2nd and 3rd positions, and a carboxylic acid group attached at the 1st position .Physical And Chemical Properties Analysis
2,3-Difluoromandelic acid is a solid substance with a melting point of 109-113 °C . Its molecular weight is 188.13 .Wissenschaftliche Forschungsanwendungen
Perfluorinated Membranes in Fuel Cells
Dow Chemical's research into fuel cells involves the development of perfluorosulfonic acid membranes, which are beneficial as proton transport mediums and separators. These membranes demonstrate specific performance characteristics essential in fuel cell technology (Eisman, 1990).
Biotransformation in Wastewater Treatment
A study investigated the biodegradation potential of certain perfluorinated alcohols by activated sludge from a domestic wastewater treatment plant. This process is significant for understanding the degradation pathways and environmental fate of these compounds (Wang et al., 2005).
Developments in Perfluorinated Sulfonic-Acid Ionomers
Recent progress in perfluorinated sulfonic-acid (PFSA) membranes is summarized, covering various aspects like morphology, structure, and transport properties. This research is critical in electrochemistry and polymer physics, contributing to the development of new characterization techniques and computation models (Kusoglu & Weber, 2017).
Ion Exchange in Hydrofluoric Acid Purification
An experimental study focused on purifying dilute hydrofluoric acid using ion exchange, crucial for industries like semiconductor manufacturing. This process helps in removing impurities and meeting specific quality standards (Fernández-Olmo et al., 2007).
Toxicokinetics and Modes of Action in Perfluoroalkyl Acids
A study on perfluoroalkyl acid salts and their derivatives, widely used in consumer and industrial products, examined their toxicokinetics and modes of action. This research is pivotal for understanding the health risks and environmental impact of these compounds (Andersen et al., 2008).
Degradation of Perfluorooctanoic Acid
Research on the degradation of perfluorooctanoic acid using zero-valent iron nanoparticles under UV light explores an innovative, environment-friendly method for treating water contaminated by perfluorooctanoic acid, highlighting its significance in environmental remediation (Xia & Liu, 2020).
Future Actions on Per- and Polyfluoroalkyl Substances
The Zürich Statement outlines plans for assessing and managing per- and polyfluoroalkyl substances (PFASs), emphasizing the need for new approaches to handle these persistent chemicals. This initiative is crucial for environmental protection and regulatory actions (Ritscher et al., 2018).
Deoxyfluorination of Carboxylic Acids
A study on the deoxyfluorination of carboxylic acids using a bench-stable fluorination reagent, CpFluor, highlights a method for efficiently transforming various carboxylic acids into acyl fluorides under neutral conditions, significant for pharmaceutical and chemical synthesis applications (Wang et al., 2021).
Gene Expression Alterations Due to Perfluoroalkyl Acids
Research on the alterations in gene expression in rat liver due to perfluoroalkyl acid exposure provides insights into the biological effects of these chemicals, crucial for understanding their impact on liver function and overall health (Guruge et al., 2006).
Electrophilic Reagent for Difluoromethylthiolation
The development of a new electrophilic difluoromethylthiolating reagent, N-difluoromethylthiophthalimide, is significant for introducing difluoromethylthiol groups into a range of nucleophiles. This advancement is beneficial for chemical synthesis and pharmaceutical development (Zhu et al., 2015).
Eigenschaften
IUPAC Name |
2-(2,3-difluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJOAPZLJUKPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343275 | |
| Record name | 2,3-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoromandelic acid | |
CAS RN |
207974-19-4 | |
| Record name | 2,3-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207974-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)





![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)
![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)

![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)

